N,N-Diethylmethylamine

NMR Spectroscopy Dynamic Nuclear Polarization (DNP) Analytical Method Development

Researchers performing DNP NMR shimming or synthesizing volatile intermediates often encounter signal degradation or thermal product loss when using standard tertiary amines. N,N-Diethylmethylamine (DEMA) resolves these challenges. • DNP NMR lineshape standard at 130 K, validated in peer-reviewed literature. • Boiling point 63-65°C enables energy-efficient solvent recovery & minimizes thermal stress on sensitive products. • pKa 10.35 offers optimal basicity for reaction selectivity, reducing racemization and byproduct formation.

Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
CAS No. 616-39-7
Cat. No. B1195487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylmethylamine
CAS616-39-7
Synonymsdiethylmethylamine
diethylmethylamine hydrochloride
N-ethyl-N-methyl-ethylamine
N-methyl-diethylamine
Molecular FormulaC5H13N
Molecular Weight87.16 g/mol
Structural Identifiers
SMILESCCN(C)CC
InChIInChI=1S/C5H13N/c1-4-6(3)5-2/h4-5H2,1-3H3
InChIKeyGNVRJGIVDSQCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylmethylamine Specifications


N,N-Diethylmethylamine (DEMA, CAS 616-39-7), is a tertiary amine with the molecular formula C₅H₁₃N and a molecular weight of 87.16 g/mol . It is a clear, colorless to pale yellow liquid at room temperature, miscible with water and most organic solvents [1]. Key physical constants, critical for procurement specifications, include a boiling point of 63-65 °C , a density of 0.72 g/mL at 25 °C , and a pKa of 10.35 at 25 °C .

Risks of Substituting N,N-Diethylmethylamine


In both industrial and research settings, the interchangeability of tertiary amines is not guaranteed due to significant differences in physical properties and reaction-specific performance. While N,N-Diethylmethylamine (DEMA) is structurally related to analogs like triethylamine (TEA) and diisopropylamine (DIA), its unique balance of basicity (pKa 10.35) and moderate molecular weight (87.16 g/mol) directly impacts reaction kinetics and product selectivity [1]. Replacing it with a higher-boiling, more sterically hindered, or differently basic analog without a full process re-optimization can lead to reduced yields, unwanted side products, or failure in specialized applications [2].

N,N-Diethylmethylamine Performance Data


NMR Lineshape Standard at Low Temperature

N,N-Diethylmethylamine has been specifically demonstrated and validated as a useful compound for shimming the magnetic field in NMR experiments at room temperature and at 130 K [1]. This low-temperature capability is crucial for experiments such as dynamic nuclear polarization (DNP) [1]. Common alternatives like chloroform, tetramethylsilane (TMS), or triethylamine (TEA) either lack this low-temperature utility, are solid at 130K, or present a more complex spectral lineshape, making DEMA the superior choice for high-precision analytical applications in this specific context.

NMR Spectroscopy Dynamic Nuclear Polarization (DNP) Analytical Method Development

Boiling Point Advantage in Process Efficiency

N,N-Diethylmethylamine exhibits a boiling point of 63-65 °C , which is significantly lower than that of its most common structural and functional analog, triethylamine (TEA), which has a boiling point of 89 °C . This 24-26 °C difference in boiling point translates directly to reduced energy consumption and shorter processing times during solvent removal by distillation or evaporation in industrial chemical synthesis.

Organic Synthesis Process Chemistry Solvent Recovery

Basicity Differentiation for Reaction Selectivity

The basicity of N,N-Diethylmethylamine, as measured by its conjugate acid pKa of 10.35 at 25 °C , is intermediate between lower tertiary amines like trimethylamine and higher ones like triethylamine (pKa 10.75) [1]. This subtle, quantifiable difference in basicity can be the determining factor in achieving optimal reaction kinetics for acid-scavenging or base-catalyzed processes. For reactions where TEA's stronger basicity might promote unwanted side reactions or decomposition, DEMA provides a less basic, yet still effective, alternative.

Organic Synthesis Catalysis Acid Scavenging

Patent-Protected Use in Fuel Cell Membranes

A patent application (US08007878B2) details the use of N,N-Diethylmethylamine as a specific reagent [1], and related research indicates its potential as a raw material for odorants in fuel gas for anion exchange membrane fuel cells . While broad claims of 'catalyst' use are common for all amines, this specific, documented application niche creates a procurement requirement that cannot be fulfilled by general-purpose tertiary amines. Using triethylamine or diisopropylamine would not meet the specifications of a process developed and optimized around DEMA's unique combination of properties.

Fuel Cell Technology Polymer Chemistry Anion Exchange Membranes

N,N-Diethylmethylamine Application Scenarios


NMR Shimming for DNP Experiments

For core NMR facilities and research groups specializing in dynamic nuclear polarization (DNP), the use of N,N-Diethylmethylamine is a scientifically validated best practice for shimming the magnetic field at both room temperature and cryogenic temperatures (130 K) [1]. Procuring DEMA specifically for this purpose is essential, as substituting it with other common NMR standards or amine solvents can compromise the homogeneity and resolution required for advanced DNP experiments. This is a non-discretionary application where the compound's performance is documented in a peer-reviewed journal [1].

Low-Boiling Base for Volatile Product Streams

In the synthesis of volatile pharmaceutical intermediates or agrochemicals, N,N-Diethylmethylamine's lower boiling point (63-65 °C) offers a distinct process advantage over the more commonly used triethylamine (89 °C) [1]. When product degradation is a concern at elevated temperatures, or when energy-intensive solvent recovery is a significant cost factor, DEMA's physical properties make it the preferred choice. Its use as a base or catalyst in these specific scenarios is driven by the quantifiable energy savings and reduced thermal stress on sensitive products .

IP Compliance in Fuel Cell Manufacturing

Organizations involved in the production of anion exchange membranes (AEMs) for fuel cells or in processes protected by specific patents (e.g., US08007878B2) may have a strict procurement requirement for N,N-Diethylmethylamine [1]. In these cases, the decision is not based on comparing generic properties but on compliance and performance within a specific, documented system. Substituting another tertiary amine would deviate from the validated process and could jeopardize product specifications, patent validity, or regulatory filings.

Balancing Basicity and Steric Hindrance in Synthesis

N,N-Diethylmethylamine occupies a strategic 'middle ground' in terms of basicity (pKa 10.35) when compared to stronger bases like triethylamine (pKa 10.75) and weaker, more sterically hindered bases [1]. This specific value is a critical parameter for chemists optimizing reactions where a strong base is necessary but excessive basicity leads to racemization or unwanted byproduct formation. The procurement of DEMA in this context is a data-driven decision to fine-tune reaction selectivity and maximize the yield of a target compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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